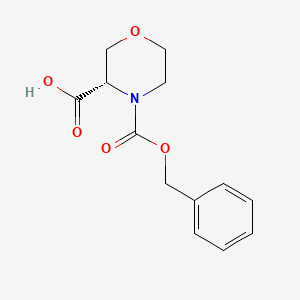

(S)-4-Cbz-Morpholine-3-carboxylic acid

描述

(S)-4-Cbz-Morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-4-Cbz-Morpholine-3-carboxylic acid, with the molecular formula C₁₃H₁₅NO₅, is a chiral compound notable for its potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Structural Overview

The compound is characterized by:

- Morpholine Ring : A six-membered ring containing one nitrogen atom, which is a common scaffold in biologically active molecules.

- Carboxylic Acid Group : Imparts acidity and reactivity, making it useful in various chemical reactions.

- Benzyloxycarbonyl (Cbz) Group : Functions as a protecting group during peptide synthesis, allowing for selective reactions.

Pharmacological Potential

-

Chirality and Biological Interactions :

- The (S) configuration at the morpholine nitrogen significantly influences the compound's biological interactions. Chiral molecules can exhibit different biological properties based on their stereochemistry, which is crucial for drug design and efficacy.

-

Synthesis of Peptides :

- The carboxylic acid group allows this compound to serve as a precursor in peptide synthesis. The Cbz group protects the carboxylic acid during coupling reactions with other amino acids, enabling controlled peptide assembly.

- Drug Development :

Case Studies and Research Findings

-

Interaction Studies :

- Research indicates that this compound exhibits favorable interactions with specific biological targets. Understanding these interactions is essential for elucidating its pharmacodynamics and pharmacokinetics, which are critical for developing effective therapeutic agents.

-

Comparative Analysis with Similar Compounds :

- A comparison of this compound with structurally similar compounds reveals its unique reactivity and biological interactions:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Morpholine-4-carboxylic acid | Morpholine ring with a carboxylic acid | Lacks the benzyloxycarbonyl protecting group |

| N-Methylmorpholine-3-carboxylic acid | Methyl substitution on nitrogen | Different steric and electronic properties |

| Morpholine-2-carboxylic acid | Carboxylic acid at position 2 | Different reactivity due to positional variation |

This table illustrates how this compound stands out due to its specific stereochemistry and protective group, influencing its reactivity compared to similar compounds.

Synthesis Methodology

The synthesis of this compound typically involves several steps under moderate temperatures (50-70°C) using solvents like ethanol or methanol and basic catalysts such as sodium hydroxide or potassium carbonate. This multi-step process allows for the precise control of stereochemistry and functionalization needed for biological applications .

科学研究应用

Pharmaceutical Development

(S)-4-Cbz-Morpholine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for the development of compounds with enhanced biological activity.

Case Study: Drug Synthesis

Recent studies have demonstrated its utility in synthesizing analgesic and anti-inflammatory drugs. For instance, its derivatives have shown promising results in preclinical trials for central nervous system-related therapies, highlighting its potential to cross the blood-brain barrier effectively .

Peptide Synthesis

This compound is widely utilized in peptide synthesis, where it enhances the stability and bioavailability of peptide-based therapeutics. The carbobenzyloxy group attached to the morpholine ring plays a vital role in protecting amino acids during synthesis.

| Aspect | Details |

|---|---|

| Use Case | Peptide-based therapeutics |

| Benefits | Increased stability and bioavailability |

| Applications | Drug development for various therapeutic areas |

Organic Chemistry Research

In organic chemistry, this compound is a valuable building block that facilitates the creation of complex molecules through various synthetic pathways. It is often employed in methodologies that involve radical reactions and conjugate additions.

Example Reaction

A notable reaction involving this compound is its use as a traceless activation group for radical Michael additions, which simplifies the synthesis of complex structures while maintaining high yields .

Material Science Applications

The compound also finds applications in material science, particularly in developing new materials with specific properties. Its ability to form polymers can lead to advancements in industrial applications, such as creating specialized coatings or composites.

Analytical Chemistry

In analytical chemistry, this compound is used to assess the purity and composition of other compounds. Its role ensures quality control in laboratory settings, making it essential for research and development processes.

属性

IUPAC Name |

(3S)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWIPBQDWSTEDN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363821 | |

| Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819078-65-4 | |

| Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。